Lipophilicity vs. N-Phenylthioacetamide
The target compound demonstrates a higher calculated lipophilicity (LogP 2.49) than the unsubstituted N-phenylthioacetamide (LogP 1.71) [1]. This increase of +0.78 LogP units is attributed to the presence of the hydrophobic tert-butyl group and can influence membrane permeability and distribution in biological systems .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.49 |
| Comparator Or Baseline | N-phenylthioacetamide: 1.71 |
| Quantified Difference | +0.78 LogP units (more lipophilic) |
| Conditions | In silico prediction (Hit2Lead / ChemBridge) |
Why This Matters
The higher LogP value indicates increased lipophilicity, which is a critical parameter for researchers designing experiments involving membrane permeability, blood-brain barrier penetration, or compound formulation.
- [1] Sielc. (2018). Thioacetanilide (N-Phenylthioacetamide). Retrieved from https://www.sielc.com/compound-thioacetanilide.html View Source
